![molecular formula C11H14FN3O2 B13533135 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoro-6-nitrophenylmethyl group. Its unique structure lends itself to a variety of chemical reactions and applications, particularly in the fields of medicinal chemistry and molecular imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-nitrobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-[(2-Amino-6-fluorophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the conditions.
Applications De Recherche Scientifique
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Molecular Imaging: The compound has been explored as a precursor for radiolabeled tracers used in positron emission tomography (PET) imaging to study tumor metabolism.
Biological Studies: It serves as a probe in biochemical assays to investigate enzyme activity and receptor binding.
Mécanisme D'action
The mechanism of action of 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine depends on its specific application. In molecular imaging, for example, the compound or its derivatives may target specific enzymes or receptors involved in metabolic pathways. The fluorine atom can be replaced with a radioactive isotope, allowing for the visualization of biological processes in vivo .
Comparaison Avec Des Composés Similaires
- 1-[(2-Fluoro-4-nitrophenyl)methyl]piperazine
- 1-[(2-Chloro-6-nitrophenyl)methyl]piperazine
- 1-[(2-Fluoro-6-aminophenyl)methyl]piperazine
Comparison: 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine is unique due to the presence of both a fluoro and a nitro group on the phenyl ring. This combination allows for a diverse range of chemical modifications and applications. Compared to its analogs, the fluoro group provides stability and the nitro group offers a site for further functionalization, making it a versatile compound in synthetic chemistry and molecular imaging .
Propriétés
Formule moléculaire |
C11H14FN3O2 |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
1-[(2-fluoro-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-10-2-1-3-11(15(16)17)9(10)8-14-6-4-13-5-7-14/h1-3,13H,4-8H2 |
Clé InChI |
GJBKEOMHOZZLLI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CC=C2F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


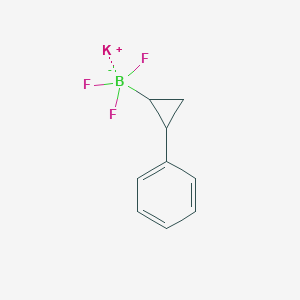


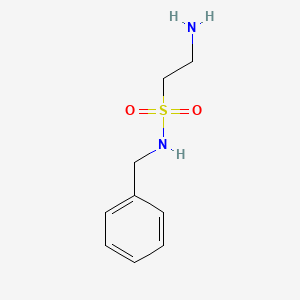

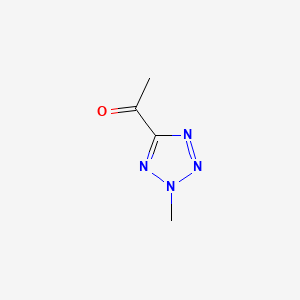
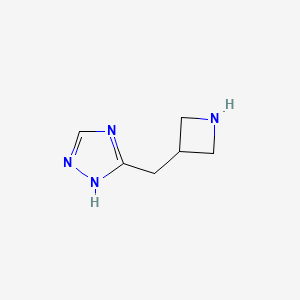
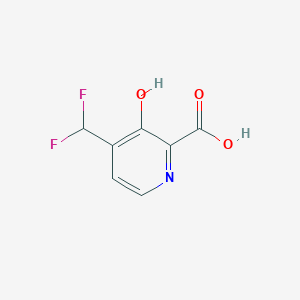
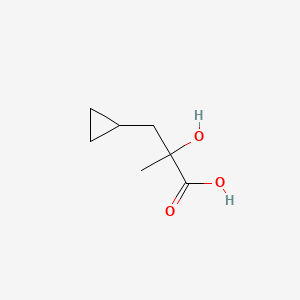
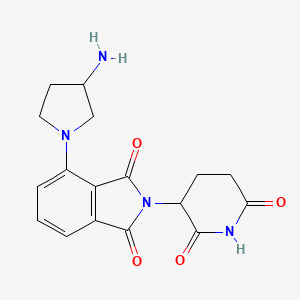

![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
